molecular formula C9H18ClNO2 B3104212 trans-Methyl 4-(methylamino)cyclohexanecarboxylate hydrochloride CAS No. 146447-21-4

trans-Methyl 4-(methylamino)cyclohexanecarboxylate hydrochloride

Cat. No.: B3104212
CAS No.: 146447-21-4
M. Wt: 207.7 g/mol
InChI Key: MNCVKHSSYUYIRI-UHFFFAOYSA-N
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Description

Chemical Structure: trans-Methyl 4-(methylamino)cyclohexanecarboxylate hydrochloride (CAS: 146447-21-4) is a cyclohexane derivative with a methyl ester group at position 1 and a methylamino group (-NHCH₃) at position 4 in the trans configuration. Its molecular formula is C₁₀H₁₈ClNO₂, and it is commonly used as a synthetic intermediate in pharmaceutical and chemical research due to its rigid cyclohexane backbone and functional groups .

Properties

IUPAC Name

methyl 4-(methylamino)cyclohexane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-10-8-5-3-7(4-6-8)9(11)12-2;/h7-8,10H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCVKHSSYUYIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 219.71 g/mol (hydrochloride salt).
  • Solubility: Likely soluble in polar solvents like water or ethanol, based on analogous compounds .

Comparison with Structurally Similar Compounds

Methyl trans-4-aminocyclohexanecarboxylate Hydrochloride (CAS: 61367-07-5)

  • Structure: Differs by having a primary amine (-NH₂) instead of a methylamino group.
  • Molecular Formula: C₉H₁₆ClNO₂.
  • Properties :
    • Soluble in water .
    • Used in drug discovery for modifying pharmacokinetic profiles.

Methyl 4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride (CAS: 54640-02-7)

  • Structure: Features an aminomethyl (-CH₂NH₂) substituent at position 3.
  • Molecular Formula: C₁₀H₁₈ClNO₂.
  • Properties :
    • Higher molecular weight (219.71 g/mol) due to the additional methylene group.
    • Used in peptide mimetics and enzyme inhibitors.
  • Key Difference: The aminomethyl group extends the molecule’s chain length, enhancing flexibility compared to the rigid methylamino derivative .

Methyl 1-(methylamino)cyclopentanecarboxylate Hydrochloride

  • Structure : Cyclopentane ring instead of cyclohexane.
  • Molecular Formula: C₉H₁₆ClNO₂.
  • Synthesis : Prepared via condensation of cyclopentanecarboxylate with methylamine, followed by HCl salt formation (78% yield) .

trans-4-Methylcyclohexylamine Hydrochloride (CAS: 33483-65-7)

  • Structure : Lacks the ester group, featuring only a methyl group and amine on the cyclohexane ring.
  • Molecular Formula : C₇H₁₆ClN.
  • Applications : Used in agrochemicals and surfactants.
  • Key Difference : Absence of the ester group reduces polarity, lowering solubility in aqueous media .

Structural and Functional Analysis

Table 1: Comparative Data of trans-Methyl 4-(methylamino)cyclohexanecarboxylate Hydrochloride and Analogues

Compound Name CAS Number Molecular Formula Substituents Ring Size Solubility Applications
trans-Methyl 4-(methylamino)cyclohexanecarboxylate HCl 146447-21-4 C₁₀H₁₈ClNO₂ -NHCH₃, -COOCH₃ 6-membered Moderate (est.) Pharmaceutical intermediates
Methyl trans-4-aminocyclohexanecarboxylate HCl 61367-07-5 C₉H₁₆ClNO₂ -NH₂, -COOCH₃ 6-membered High in water Drug discovery
Methyl 4-(aminomethyl)cyclohexanecarboxylate HCl 54640-02-7 C₁₀H₁₈ClNO₂ -CH₂NH₂, -COOCH₃ 6-membered Moderate Peptide mimetics
Methyl 1-(methylamino)cyclopentanecarboxylate HCl - C₉H₁₆ClNO₂ -NHCH₃, -COOCH₃ 5-membered Low Reactive intermediates
trans-4-Methylcyclohexylamine HCl 33483-65-7 C₇H₁₆ClN -NH₂, -CH₃ 6-membered Low Agrochemicals

Impact of Functional Groups

  • Methylamino (-NHCH₃) vs.
  • Ester Group (-COOCH₃): Facilitates hydrolysis to carboxylic acids, making it a prodrug candidate, unlike non-ester analogues like trans-4-methylcyclohexylamine HCl .

Ring Size and Reactivity

  • Cyclopentane derivatives (e.g., ) exhibit higher ring strain, favoring ring-opening reactions, whereas cyclohexane derivatives offer greater stability for sustained drug release .

Biological Activity

trans-Methyl 4-(methylamino)cyclohexanecarboxylate hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activity and therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Chemical Formula : C8H16ClNO2
  • Molecular Weight : 195.68 g/mol
  • CAS Number : 146447-21-4

The compound is structurally related to other cyclohexanecarboxylates, which have been studied for their pharmacological effects.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Receptor Modulation :
    • The compound acts as an intermediate in the synthesis of drugs targeting metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders .
  • Antiviral Activity :
    • It has been shown to play a role in inhibiting the replication of Hepatitis C virus (HCV) by affecting RNA-dependent polymerases, thus reducing viral load in infected cells .
  • Analgesic Properties :
    • The compound has been explored for its analgesic effects, particularly in the context of chronic pain management through modulation of mGluR1 pathways .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against various cell lines:

  • Cytotoxicity Assays :
    • An MTT assay revealed that the compound exhibits concentration-dependent cytotoxicity across different cancer cell lines, with an effective concentration (EC50) around 5 µM .
  • Membrane Activity :
    • The compound's ability to disrupt cellular membranes was assessed using leakage assays, indicating significant membrane lytic activity at higher concentrations .

Study on Melasma Treatment

A clinical study evaluated a formulation containing trans-4-(aminomethyl) cyclohexanecarboxylic acid (related to this compound) for treating melasma. This randomized controlled trial involved Thai adults and demonstrated significant improvements in skin pigmentation compared to control treatments .

Analgesic Efficacy in Chronic Pain

Another study focused on the analgesic properties of this compound as an mGluR1 antagonist. Results indicated a reduction in pain responses in animal models, suggesting potential therapeutic applications in pain management .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityReference
This compoundAntiviral, analgesic, receptor modulation
trans-4-methyl cyclohexylamineAntihypertensive, antiviral
Potassium azeloyl diglycinateSkin lightening agent

Q & A

Q. What are the molecular structure and key physicochemical properties of trans-Methyl 4-(methylamino)cyclohexanecarboxylate hydrochloride?

Answer: The compound is a cyclohexane derivative with a methylamino group at the 4-position and a methyl ester carboxylate group in the trans configuration. Key properties include:

  • Molecular formula : C₈H₁₅NO₂·HCl .
  • Molecular weight : 193.67 g/mol .
  • Physical state : White to off-white crystalline powder, hygroscopic .
  • Solubility : Limited aqueous solubility (data not fully characterized); typically dissolved in polar aprotic solvents (e.g., DMSO, ethyl acetate) for experiments .

Methodological Note : Characterization should include ¹H-NMR (e.g., δ ~2.10–3.80 ppm for cyclohexane protons, δ ~3.79 ppm for methyl ester ), LC-MS for purity (>98% via titration and nitrogen analysis ), and FT-IR to confirm functional groups.

Q. What synthetic routes are recommended for preparing this compound?

Answer: The synthesis involves two primary steps:

Esterification : Reacting 4-(methylamino)cyclohexanecarboxylic acid with methanol under acidic conditions to form the methyl ester .

Salt Formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Q. Example Protocol (adapted from Reference Example 89 ) :

  • Dissolve 1.50 g of the free base in ethyl acetate.
  • Add equimolar HCl, concentrate under reduced pressure, and recrystallize.
  • Yield: ~78% (confirmed by ¹H-NMR and LC-MS).

Key Considerations : Optimize reaction time and temperature to avoid racemization. Use anhydrous conditions to prevent hydrolysis of the ester group.

Q. What analytical techniques are suitable for purity assessment and structural confirmation?

Answer:

Technique Purpose Parameters
¹H-NMR Confirm trans configuration and purityδ 2.10–3.80 ppm (cyclohexane), δ 3.79 ppm (ester -OCH₃)
LC-MS Quantify purity and detect impuritiesRetention time alignment with standards; m/z = 193.67 (M+H⁺)
Titration Measure chloride contentArgentometric titration (≥98% purity)
Elemental Analysis Verify C, H, N, Cl contentMatch theoretical values (e.g., N: ~7.24%, Cl: ~18.32%)

Advanced Research Questions

Q. How does stereochemistry influence biochemical interactions (e.g., enzyme binding)?

Answer: The trans configuration minimizes steric hindrance between the methylamino and ester groups, enhancing binding to planar active sites (e.g., proteases or neurotransmitter receptors). Comparative studies with cis analogs show:

  • Higher affinity for G-protein-coupled receptors (e.g., serotonin receptors) due to optimal spatial alignment .
  • Reduced off-target effects in enzyme inhibition assays (e.g., trans isomer shows 3x selectivity over cis in acetylcholinesterase inhibition ).

Methodological Note : Use molecular docking simulations (e.g., AutoDock Vina) and circular dichroism (CD) to correlate stereochemistry with activity. Validate via competitive binding assays .

Q. How can solubility limitations in aqueous buffers be addressed for in vitro assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or ethanol to pre-dissolve the compound, then dilute in assay buffer .
  • Surfactants : Add 0.1% Tween-80 to improve dispersion .
  • Salt Forms : Compare hydrochloride with other salts (e.g., trifluoroacetate) for enhanced solubility .

Validation : Measure solubility via nephelometry and confirm activity retention using cell viability assays (e.g., MTT assay) .

Q. What strategies optimize enantioselective synthesis for catalytic applications?

Answer:

  • Chiral Catalysts : Use (R)-BINAP-Pd complexes to achieve >90% enantiomeric excess (ee) in asymmetric hydrogenation .
  • Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers .

Q. How to resolve contradictions in reported biological activity data?

Answer: Discrepancies may arise from:

  • Assay Conditions : Variability in pH, temperature, or co-solvents affects receptor binding .
  • Impurity Profiles : Trace cis isomers or degradation products (e.g., hydrolyzed carboxylate) may skew results .

Q. Methodological Recommendations :

  • Standardize assay protocols (e.g., fixed DMSO concentration).
  • Conduct stability studies (HPLC monitoring) and quantify impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-Methyl 4-(methylamino)cyclohexanecarboxylate hydrochloride
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trans-Methyl 4-(methylamino)cyclohexanecarboxylate hydrochloride

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